molecular formula C11H18O4 B14264841 (5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate CAS No. 132743-21-6

(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate

Cat. No.: B14264841
CAS No.: 132743-21-6
M. Wt: 214.26 g/mol
InChI Key: DXPXBCAAUYLHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C11H18O4. It is a derivative of methacrylic acid and features a dioxane ring structure. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with (5-Ethyl-1,3-dioxan-5-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.

    Biomedical Research: It is investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industrial Applications: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the methacrylate group is activated by a radical initiator, leading to the formation of polymer chains. The dioxane ring structure provides stability and rigidity to the resulting polymers, enhancing their mechanical properties.

Comparison with Similar Compounds

Similar Compounds

    (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.

    Ethyl acetoacetate: Contains a similar ester functional group but lacks the dioxane ring structure.

Uniqueness

(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate is unique due to its combination of a dioxane ring and a methacrylate group, which imparts distinct chemical and physical properties. This combination allows for the synthesis of polymers with enhanced stability, rigidity, and resistance to chemical degradation, making it a valuable compound in various industrial and research applications.

Properties

CAS No.

132743-21-6

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(5-ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H18O4/c1-4-11(5-13-8-14-6-11)7-15-10(12)9(2)3/h2,4-8H2,1,3H3

InChI Key

DXPXBCAAUYLHNY-UHFFFAOYSA-N

Canonical SMILES

CCC1(COCOC1)COC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.